Dimethyl (cyanomethyl)phosphonate
Overview
Description
Dimethyl (cyanomethyl)phosphonate is an organic compound with the molecular formula C6H12NO3P. It is a versatile chemical used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl (cyanomethyl)phosphonate can be synthesized through several methods, including the reaction of dimethyl phosphite with cyanomethyl chloride under controlled conditions. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: Dimethyl (cyanomethyl)phosphonate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can substitute the cyanomethyl group.
Major Products Formed:
Oxidation: Produces dimethyl (cyanomethyl)phosphonic acid.
Reduction: Results in the formation of dimethyl (cyanomethyl)phosphine.
Substitution: Leads to the formation of various substituted phosphonates.
Scientific Research Applications
Dimethyl (cyanomethyl)phosphonate is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its ability to act as a building block in organic synthesis makes it valuable in the development of new compounds.
Mechanism of Action
The mechanism by which dimethyl (cyanomethyl)phosphonate exerts its effects depends on the specific application. In pharmaceutical synthesis, it may act as an intermediate in the formation of active pharmaceutical ingredients (APIs). The molecular targets and pathways involved vary based on the final product being synthesized.
Comparison with Similar Compounds
Dimethyl (cyanomethyl)phosphonate is similar to other phosphonate compounds such as dimethyl methanephosphonate and diethyl cyanomethylphosphonate. it is unique in its reactivity and applications. The presence of the cyanomethyl group provides distinct chemical properties that differentiate it from other phosphonates.
Conclusion
This compound is a versatile and valuable compound in both scientific research and industrial applications. Its unique chemical properties and reactivity make it an essential tool in organic synthesis and the development of new chemical entities.
Properties
IUPAC Name |
2-dimethoxyphosphorylacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8NO3P/c1-7-9(6,8-2)4-3-5/h4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOABFBADMALFGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8NO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90505796 | |
Record name | Dimethyl (cyanomethyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90505796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21658-92-4 | |
Record name | Dimethyl (cyanomethyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90505796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIMETHYL (CYANOMETHYL)PHOSPHONATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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